molecular formula C10H12N2O4 B4623580 N-(2-methoxyethyl)-4-nitrobenzamide

N-(2-methoxyethyl)-4-nitrobenzamide

Cat. No. B4623580
M. Wt: 224.21 g/mol
InChI Key: GDRBGHXWHDMLEM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to N-(2-methoxyethyl)-4-nitrobenzamide often involves reactions such as cyclometalation, C–H bond activation, and treatment with specific reagents to introduce or modify functional groups (Zhou et al., 2018). For example, cyclometalated complexes of N-methoxy-4-nitrobenzamide have been synthesized, demonstrating the feasibility of complex formation and functionalization through such processes.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-methoxyethyl)-4-nitrobenzamide has been elucidated using techniques like X-ray diffraction (XRD) analysis, revealing significant details about their geometry and intermolecular interactions. For instance, studies have shown high pyramidality of amide nitrogen atoms and specific conformational preferences influenced by substituents and intramolecular interactions (Shtamburg et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often highlight the reactivity of functional groups, such as amide, nitro, and methoxy groups. These reactions can lead to selective formation of derivatives or engage in catalysis, demonstrating the chemical versatility of the nitrobenzamide backbone (Zhou et al., 2018).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are influenced by the molecular structure and substituents. While specific data on N-(2-methoxyethyl)-4-nitrobenzamide are scarce, related compounds exhibit distinct physical properties based on their molecular arrangements and intermolecular forces, as determined by XRD and spectroscopic analyses.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, of compounds like N-(2-methoxyethyl)-4-nitrobenzamide, are largely determined by their molecular structure. Studies on related compounds have shown that the presence of nitro, amide, and methoxy groups significantly influences their chemical behavior, offering insights into possible reactions and transformations (Shtamburg et al., 2012).

Scientific Research Applications

Corrosion Inhibition

One significant application of N-(2-methoxyethyl)-4-nitrobenzamide derivatives is in the field of corrosion inhibition. Mishra et al. (2018) explored the inhibition behavior of N-Phenyl-benzamide derivatives on the acidic corrosion of mild steel. Their study demonstrates that the methoxy substituent enhances the inhibition efficiency, potentially offering a pathway for developing more effective corrosion inhibitors for industrial applications (Mishra et al., 2018).

Organic Synthesis and Material Science

In the realm of organic synthesis, Bailey et al. (1999) highlighted the use of 4-methoxybenzyl-4-nitrophenylcarbonate for the N-protection of amidinonaphthol, facilitating the multiparallel solution phase synthesis of substituted benzamidines. This showcases the role of N-(2-methoxyethyl)-4-nitrobenzamide derivatives in simplifying and enhancing the efficiency of synthetic pathways in chemistry (Bailey et al., 1999).

Catalysis and Chemical Reactions

Zhou et al. (2018) synthesized cyclometalated complexes of N-methoxy-4-nitrobenzamide and demonstrated their efficacy as catalysts in C–H bond functionalization reactions. This research indicates the potential of N-(2-methoxyethyl)-4-nitrobenzamide derivatives in catalysis, offering insights into novel catalytic intermediates for chemical transformations (Zhou et al., 2018).

Molecular Structure and Reactivity Studies

Shtamburg et al. (2012) conducted an XRD study on N-chloro-N-methoxy-4-nitrobenzamide, revealing insights into its molecular structure and reactivity. Such studies are crucial for understanding the fundamental properties of these compounds, which can inform their applications in various scientific and industrial contexts (Shtamburg et al., 2012).

Electrochemical Applications

Suga et al. (2004) explored the electron-transfer kinetics of nitroxide derivatives, demonstrating their potential as high power-rate electrode-active materials. This suggests a role for N-(2-methoxyethyl)-4-nitrobenzamide derivatives in developing new materials for electrochemical applications, including energy storage and conversion (Suga et al., 2004).

properties

IUPAC Name

N-(2-methoxyethyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-16-7-6-11-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRBGHXWHDMLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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